2-Bromophenylhydrazine

Vue d'ensemble

Description

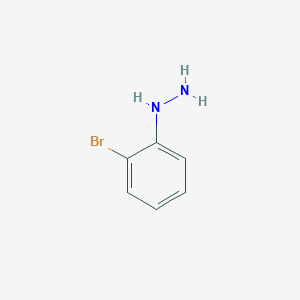

2-Bromophenylhydrazine (C₆H₆BrN₂) is an arylhydrazine derivative characterized by a bromine substituent at the ortho position of the phenyl ring. This compound is widely employed in organic synthesis, particularly in the formation of hydrazones, indole derivatives, and as a coupling agent in enzymatic studies. Its hydrochloride salt (this compound hydrochloride) is a stable, commercially available form used in reactions requiring controlled pH conditions . Key applications include:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2-Bromophenylhydrazine can be synthesized starting from 2-bromoaniline. The process involves several steps:

Diazotization: 2-bromoaniline is treated with sodium nitrite and hydrochloric acid at low temperatures to form the diazonium salt.

Reduction: The diazonium salt is then reduced using sodium pyrosulfite or zinc powder in the presence of hydrochloric acid to yield this compound

Industrial Production Methods: In industrial settings, the preparation of this compound often involves similar steps but optimized for large-scale production. The use of concentrated hydrochloric acid and zinc powder as reducing agents is common due to their efficiency and cost-effectiveness .

Analyse Des Réactions Chimiques

2-Bromophenylhydrazine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: It can be further reduced to form hydrazones.

Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Zinc powder and hydrochloric acid are frequently used.

Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products:

Azo Compounds: Formed through oxidation.

Hydrazones: Formed through reduction.

Substituted Phenylhydrazines: Formed through nucleophilic substitution.

Applications De Recherche Scientifique

2-Bromophenylhydrazine is utilized in various scientific research fields:

Chemistry: As a reagent in organic synthesis, particularly in the formation of hydrazones and azo compounds.

Biology: Used in the study of enzyme inhibition and as a probe in biochemical assays.

Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

Industry: Employed in the production of agrochemicals and dyes.

Mécanisme D'action

The mechanism of action of 2-bromophenylhydrazine involves its interaction with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes by forming stable hydrazone complexes with carbonyl-containing substrates.

Pathways Involved: The compound can interfere with metabolic pathways by inhibiting key enzymes, leading to altered cellular functions.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

Substituent Effects on Reactivity and Physical Properties

The bromine substituent significantly influences electronic and steric properties compared to other arylhydrazines. Below is a comparative table of key analogs:

Key Observations :

- Electronic Effects : The electron-withdrawing bromine group enhances electrophilicity at the hydrazine moiety, facilitating nucleophilic attacks in coupling reactions .

- Steric Effects : Ortho-substituted bromine introduces steric hindrance, reducing reaction rates in bulky substrates compared to phenylhydrazine .

- Halogen-Specific Reactivity : Bromine’s polarizability improves stability in radical-mediated reactions compared to chlorine or fluorine analogs .

Hydrazone Formation

Activité Biologique

2-Bromophenylhydrazine is a compound derived from phenylhydrazine, modified with a bromine atom at the ortho position of the phenyl ring. This modification significantly influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its antifungal, anticancer, and antibacterial properties, supported by detailed research findings and case studies.

Antifungal Activity

Recent studies have demonstrated that derivatives of hydrazines, including this compound, exhibit notable antifungal activity against various Candida species.

The antifungal activity is attributed to the ability of these compounds to disrupt fungal cell membranes and inhibit essential metabolic pathways. The presence of electron-withdrawing substituents, such as bromine, enhances this activity by stabilizing the hydrazone formation necessary for biological efficacy.

Case Study: Antifungal Screening

In a screening study involving several hydrazones derived from this compound, it was found that compounds with para-bromo substitutions maintained significant antifungal activity against Candida glabrata and Candida tropicalis. The minimum inhibitory concentration (MIC) values for these compounds ranged from 16 to 32 µg/mL, indicating moderate to strong antifungal potential .

| Compound | MIC against C. glabrata | MIC against C. tropicalis |

|---|---|---|

| This compound | 16 µg/mL | 32 µg/mL |

| Related Hydrazone A | 31 µg/mL | 62 µg/mL |

| Related Hydrazone B | >32 µg/mL | >32 µg/mL |

Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies indicate that it exhibits cytotoxic effects on various cancer cell lines.

Cytotoxicity Studies

In vitro assays using human cancer cell lines such as HeLa, MCF-7, and A549 demonstrated that this compound derivatives can induce apoptosis and inhibit cell proliferation. The IC50 values for these compounds were determined using the MTT assay, revealing significant antiproliferative effects.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.3 |

| A549 | 10.7 |

These results suggest that structural modifications in phenylhydrazines can enhance their anticancer activity through mechanisms involving oxidative stress and DNA damage .

Antibacterial Activity

The antibacterial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis.

The antibacterial activity is believed to stem from the compound's ability to interfere with bacterial cell wall synthesis and function as an inhibitor of key enzymes involved in bacterial metabolism.

Case Study: Antibacterial Screening

A study evaluating the antibacterial efficacy of hydrazone derivatives found that those containing bromine exhibited enhanced activity against resistant strains of bacteria, with MIC values comparable to standard antibiotics .

Q & A

Basic Questions

Q. What are the standard protocols for synthesizing and purifying 2-bromophenylhydrazine hydrochloride?

- Methodology : The synthesis typically involves diazotization of 2-bromoaniline followed by reduction with stannous chloride (SnCl₂) in acidic conditions. Purification is achieved via recrystallization from ethanol/water mixtures, yielding a purity of ≥95%. Structural confirmation requires IR (N-H stretch at ~3200 cm⁻¹) and ¹H NMR (aromatic protons at δ 6.8–7.5 ppm, NH₂ signals at δ 4.2–5.0 ppm) .

- Safety : Use PPE (gloves, goggles) due to its toxicity (R34: Causes burns) and ensure proper ventilation. Quench residues with 10% sodium bicarbonate before disposal .

Q. How should researchers handle contradictions in reaction outcomes when using this compound in hydrazone formation?

- Troubleshooting : Contradictions may arise from solvent polarity or pH variations. For example, notes that reactions with this compound in aprotic solvents (e.g., DMF) at 70°C yield acylated hydrazines, while protic solvents (e.g., MeOH) may inhibit reactivity. Validate reaction conditions via TLC (silica gel, hexane/EtOAc 3:1) and adjust stoichiometry (1.2:1 hydrazine:carbonyl ratio) .

Q. What are the critical parameters for characterizing this compound derivatives via crystallography?

- Structural Analysis : Single-crystal X-ray diffraction (SCXRD) reveals intermolecular hydrogen bonding (N–H⋯O) and π-π stacking in derivatives. For example, a monoclinic crystal system (space group P21/n) with unit cell dimensions a = 12.0273 Å, b = 10.2977 Å, c = 14.2626 Å, β = 96.452° was reported for a hydrazone derivative .

Advanced Research Questions

Q. How does this compound enhance sensitivity in HPLC-MS analysis of carbonyl-containing metabolites?

- Analytical Chemistry : this compound acts as a derivatization agent, forming stable hydrazones with carbonyl groups. Optimal conditions include 1 mM hydrazine in methanol, 1 h reaction at RT, and HPLC separation using a C18 column with a 0–100% acetonitrile gradient. MS detection (ESI+) shows [M+H]⁺ ions with characteristic bromine isotope patterns (m/z 79/81) .

Q. What mechanistic insights explain the regioselectivity of this compound in heterocyclic synthesis?

- Reaction Mechanism : The bromine substituent directs electrophilic attack via resonance and inductive effects. For instance, in quinazoline synthesis (e.g., 6-(3-bromophenylhydrazono)-7,8,9,11-tetrahydropyrido[2,1-b]quinazoline-11-one), the ortho-bromine stabilizes transition states through σ-complex intermediates, favoring cyclization at the para position .

Q. How can computational modeling predict the reactivity of this compound in multi-step syntheses?

- Computational Chemistry : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates reaction barriers for hydrazone formation. Solvent effects (e.g., PCM model for MeOH) and frontier molecular orbital (FMO) analysis (HOMO-LUMO gap ~5.2 eV) guide predictions of nucleophilic attack sites .

Propriétés

IUPAC Name |

(2-bromophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2/c7-5-3-1-2-4-6(5)9-8/h1-4,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMQVBSLMQSMDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168276 | |

| Record name | 2-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16732-66-4 | |

| Record name | (2-Bromophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16732-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromophenylhydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016732664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16732-66-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromophenylhydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.